molecular formula C24H31N3O4S B2753816 N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898406-98-9

N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2753816
CAS No.: 898406-98-9
M. Wt: 457.59
InChI Key: GQBFVJLQXZSJMY-UHFFFAOYSA-N
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Description

N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound featuring a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide (oxalamide) side chain. The ethanediamide group provides hydrogen-bonding capacity, which may influence solubility and metabolic stability.

Properties

IUPAC Name

N'-benzyl-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-18-11-12-19(2)22(16-18)32(30,31)27-15-7-6-10-21(27)13-14-25-23(28)24(29)26-17-20-8-4-3-5-9-20/h3-5,8-9,11-12,16,21H,6-7,10,13-15,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBFVJLQXZSJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine

The introduction of the 2,5-dimethylbenzenesulfonyl group to piperidine follows established sulfonylation protocols. A mixture of piperidin-2-ylmethanol and 2,5-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields 1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl)methanol.
$$
\text{Piperidin-2-ylmethanol} + \text{2,5-Dimethylbenzenesulfonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl)methanol}
$$
Key Parameters :

  • Molar Ratio : 1:1.2 (piperidine derivative:sulfonyl chloride)
  • Temperature : 0°C → room temperature (20°C)
  • Yield : 78–85%

Oxidation and Amination

The alcohol intermediate undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with ethylamine. Sodium cyanoborohydride facilitates the amination in methanol under acidic conditions (pH 4–5):
$$
\text{1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl)methanol} \xrightarrow[\text{CrO}3]{\text{H}2\text{SO}4} \text{Ketone intermediate} \xrightarrow[\text{NaBH}3\text{CN}]{\text{CH}3\text{NH}2} \text{1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl)ethylamine}
$$
Optimization Notes :

  • Reducing Agent : Sodium cyanoborohydride outperforms NaBH₄ due to selective imine reduction.
  • Yield : 65–72% after purification via column chromatography (CHCl₃:MeOH 9:1).

Formation of Ethanediamide Moiety

Amidation with Ethanedioyl Dichloride

The ethylamine intermediate reacts with ethanedioyl dichloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine acts as a proton scavenger:
$$
\text{1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl)ethylamine} + \text{ClOC-COCl} \xrightarrow[\text{Et}_3\text{N}]{\text{THF}} \text{N-(2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl)ethanediamide}
$$
Critical Factors :

  • Stoichiometry : 1:1.05 (amine:diacid chloride) minimizes oligomerization.
  • Temperature : −10°C to prevent side reactions.
  • Yield : 81% after recrystallization (ethyl acetate/hexane).

Benzylamine Coupling

The terminal amide group is introduced via reaction with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$
\text{N-(2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl)ethanediamide} + \text{Benzylamine} \xrightarrow[\text{HOBt}]{\text{EDC, DMF}} \text{Target Compound}
$$
Reaction Metrics :

  • Catalyst Load : 1.2 equiv EDC, 0.5 equiv HOBt.
  • Duration : 12–16 hours at room temperature.
  • Yield : 68–74%.

Alternative Synthetic Pathways

Solid-Supported Catalysis

A patent-pending method employs silica-supported sulfonic acid (SiO₂-SO₃H) to catalyze the sulfonylation and amidation steps simultaneously, reducing reaction time by 40%.
$$
\text{Piperidin-2-ylmethanol} + \text{2,5-Dimethylbenzenesulfonyl chloride} \xrightarrow[\text{SiO}2-\text{SO}3\text{H}]{\text{Toluene}} \text{1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl)methanol} \quad (\text{Yield: 89\%})
$$

One-Pot Sequential Reactions

Combining sulfonylation, oxidation, and amidation in a single reactor minimizes intermediate isolation. Tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) enhance phase-transfer efficiency:

Step Reagents/Conditions Yield
Sulfonylation 2,5-Dimethylbenzenesulfonyl chloride, TDA-1, K₃PO₄, toluene, 75°C 83%
Oxidation CrO₃/H₂SO₄, 0°C → 25°C 78%
Reductive Amination Ethylamine, NaBH₃CN, MeOH, pH 4.5 70%
Amidation Ethanedioyl dichloride, EDC/HOBt, DMF 69%

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Over-sulfonylation at the piperidine nitrogen generates disubstituted byproducts. Remedies include:

  • Controlled Addition : Dropwise addition of sulfonyl chloride at 0°C.
  • Base Selection : Triethylamine (pKₐ = 11) vs. DMAP (pKₐ = 9.7) reduces N,N-disulfonation.

Crystallization Issues

The final compound exhibits polymorphism, affecting solubility. Recrystallization from isopropyl alcohol/water (4:1) at −20°C produces the thermodynamically stable Form I.

Chemical Reactions Analysis

Types of Reactions

N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Piperidine Derivatives with Sulfonyl Groups

The 2,5-dimethylbenzenesulfonyl substitution on the piperidine ring distinguishes this compound from other sulfonamide-containing analogues:

Compound Name Substituent on Piperidine Key Functional Groups Potential Pharmacological Impact
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide 2-Phenylethyl Butanamide Likely CNS activity due to lipophilic side chain
Mesoridazine 5-Sulfoxide Methylsulfinyl phenothiazine Phenothiazine core Antipsychotic activity via dopamine antagonism
Ethyl phenyl(piperidin-2-yl)acetate Phenylacetate ester Ester group Higher polarity; potential prodrug metabolism

Key Observations :

  • Unlike Mesoridazine’s phenothiazine core, the target compound’s piperidine-sulfonyl scaffold may reduce off-target dopamine receptor binding .

Ethanediamide-Containing Analogues

The ethanediamide (N'-benzyl-N-ethyloxalamide) side chain is critical for hydrogen-bonding interactions. Comparisons include:

Compound Name Diamide Structure Biological Role
Benzathine benzylpenicillin Dibenzylethylenediamine salt Antibiotic (penicillin derivative)
N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Benzohydrazide-indole hybrid Potential kinase inhibition

Key Observations :

  • The ethanediamide group in the target compound differs from benzathine benzylpenicillin’s salt form, favoring covalent interactions over ionic ones .
  • Compared to benzohydrazide derivatives (e.g., ), the ethanediamide may offer superior chelation properties for metal-binding targets .

Key Observations :

  • The multi-step synthesis of the target compound may result in lower yields compared to simpler piperidine derivatives, necessitating optimization .

Pharmacokinetic and Regulatory Considerations

  • Lipophilicity : The 2,5-dimethylbenzenesulfonyl group increases logP compared to ethyl phenyl(piperidin-2-yl)acetate, enhancing blood-brain barrier penetration .
  • Regulatory Status : Analogues like ethyl phenyl(piperidin-2-yl)acetate are classified under controlled substances (Dangerous Drugs Ordinance), suggesting the target compound may require similar scrutiny .

Biological Activity

N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C23H30N4O2S
  • Molecular Weight : 430.57 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring and a sulfonamide group, which are critical for its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of benzyl-substituted compounds exhibit significant anticonvulsant properties. A study on similar compounds demonstrated that certain N-benzyl 2-amino acetamides showed pronounced anticonvulsant activities in animal models, particularly in maximal electroshock seizure (MES) tests. The effective dose (ED50) for these compounds ranged from 13 to 21 mg/kg, outperforming phenobarbital (ED50 = 22 mg/kg) in efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the benzyl and piperidine rings can enhance biological activity. For instance:

  • Electron-withdrawing groups at the para position of the benzyl ring significantly improve anticonvulsant activity.
  • The presence of small alkoxy substituents at the 3-position of the piperidine ring has been shown to optimize activity against seizures .

The proposed mechanism for the anticonvulsant effects includes modulation of sodium channels and inhibition of neuronal excitability. Compounds with polar aprotic substituents have been observed to promote Na+ channel slow inactivation, thereby reducing hyperexcitability in neuronal tissues .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on Seizure Models :
    • In a controlled study involving rodent models, compounds similar to this compound exhibited protective indices comparable to established antiseizure medications like phenytoin .
  • Pain Modulation :
    • Another study explored the analgesic properties of related compounds in formalin-induced pain models, suggesting potential applications in neuropathic pain management due to their dual action on both seizure and pain pathways .

Data Tables

Compound ED50 (mg/kg) Mechanism Notes
N'-benzyl-N-{...}13 - 21Na+ Channel ModulationSuperior to phenobarbital
Phenobarbital22GABAergic ActivityStandard anticonvulsant
Phenytoin9.5Na+ Channel BlockerBenchmark for comparison

Q & A

Q. What are the key steps and challenges in synthesizing N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide?

The synthesis involves multi-step reactions, including sulfonylation of piperidine, benzyl group coupling, and ethanediamide formation. Critical challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products like incomplete sulfonylation or undesired stereochemistry. For example, the sulfonylation step requires precise stoichiometric control of 2,5-dimethylbenzenesulfonyl chloride to prevent over-functionalization. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm connectivity of the benzyl, piperidine, and sulfonyl groups.
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., observed vs. calculated [M+H]⁺).
  • HPLC with UV detection (λmax ~255 nm) to assess purity and detect trace impurities .

Q. What solvents and stability conditions are recommended for storing this compound?

The compound is stable as a crystalline solid at -20°C under inert gas (argon/nitrogen). Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Avoid aqueous buffers with high chloride content, as the sulfonamide group may undergo hydrolysis over time .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s bioactivity?

Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes. Focus on the sulfonamide and benzyl groups, which often mediate binding via hydrogen bonding and π-π stacking. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KD values) .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Dose-response assays : Test activity across a concentration range (e.g., 1 nM–100 µM) to rule out false positives from assay interference.
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.
  • Metabolic stability studies : Incubate with liver microsomes to check for rapid degradation masking true activity .

Q. How can X-ray crystallography refine the compound’s 3D structure, and what software is recommended?

Crystallize the compound in a low-symmetry space group (e.g., P2₁) using vapor diffusion. Collect diffraction data (resolution ≤1.5 Å) and refine with SHELXL , which handles sulfonamide and piperidine torsional angles robustly. Validate geometry with PLATON to check for unusual bond lengths/angles. Publish CIF files in the Cambridge Structural Database (CSDD) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the benzyl group (e.g., para-fluoro substitution) or piperidine sulfonylation (e.g., 2,4-dimethyl vs. 2,5-dimethyl).
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical substituents.
  • Free-Wilson analysis : Quantify contributions of individual moieties to bioactivity .

Q. How to address poor reproducibility in biological assays involving this compound?

  • Standardize assay protocols: Pre-incubate compounds at 37°C for 1 hr to ensure solubility.
  • Include controls for membrane permeability (e.g., Caco-2 cells) and plasma protein binding (e.g., equilibrium dialysis).
  • Use LC-MS/MS to quantify intracellular concentrations and confirm exposure levels .

Methodological Tables

Table 1. Key Analytical Parameters for Characterization

TechniqueParametersReference
¹H NMR (400 MHz)δ 7.3–7.5 (m, benzyl), δ 3.2–3.5 (m, piperidine CH₂)
HRMS (ESI+)[M+H]⁺ calc. 475.58, observed 475.57
HPLC Purity98.5% (C18 column, 70:30 MeCN/H₂O)

Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Desulfonylated piperidineExcess H₂O in reactionUse molecular sieves, anhydrous DMF
Diastereomeric impuritiesPoor stereocontrolChiral HPLC separation
OligomersHigh reagent concentrationDilute reaction conditions

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